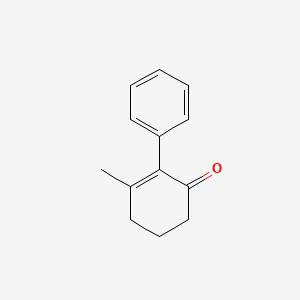

3-Methyl-2-phenyl-2-cyclohexen-1-one

CAS No.: 65825-74-3

Cat. No.: VC19404917

Molecular Formula: C13H14O

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65825-74-3 |

|---|---|

| Molecular Formula | C13H14O |

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | 3-methyl-2-phenylcyclohex-2-en-1-one |

| Standard InChI | InChI=1S/C13H14O/c1-10-6-5-9-12(14)13(10)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9H2,1H3 |

| Standard InChI Key | MSZJJHUOOBLVCB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=O)CCC1)C2=CC=CC=C2 |

Introduction

Structural and Chemical Identity

The IUPAC name 3-methyl-2-phenylcyclohex-2-en-1-one reflects its core structure: a six-membered cyclohexenone ring with a methyl group at position 3 and a phenyl group at position 2. Its canonical SMILES representation, CC1=C(C(=O)CCC1)C2=CC=CC=C2, encodes the ketone functionality at position 1, the double bond between carbons 2 and 3, and the substituents . The compound’s three-dimensional conformation has been validated via X-ray crystallography and computational modeling, revealing a non-planar ring system with torsional strain due to steric interactions between the methyl and phenyl groups .

Table 1: Key Chemical Identifiers

Synthesis and Reaction Pathways

The synthesis of 3-methyl-2-phenyl-2-cyclohexen-1-one typically involves cyclization reactions or modifications of preformed cyclohexenone derivatives. A notable method employs silver tetrafluoroborate () as a catalyst in acetic acid at 110°C, achieving an 87% yield via regioselective hydration of terminal alkynes . The reaction proceeds through a Markovnikov addition mechanism, where the alkyne undergoes protonation followed by nucleophilic attack by water.

Table 2: Optimal Synthesis Conditions

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Silver tetrafluoroborate (5 mol%) | |

| Solvent | Acetic acid | |

| Temperature | 110°C | |

| Reaction Time | 10 hours | |

| Yield | 87% |

Alternative routes include Claisen-Schmidt condensations between substituted acetophenones and cyclohexanones, though these methods often require harsh bases like sodium hydroxide and produce lower yields .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s electronic environment. The -NMR spectrum (400 MHz, CDCl) displays distinct signals: a singlet at δ 5.88 ppm (vinyl proton), triplets at δ 2.34 and 2.28 ppm (methylene groups adjacent to the ketone), and a singlet at δ 1.95 ppm (methyl group) . The -NMR spectrum confirms the ketone carbon at δ 199.9 ppm and the conjugated double bond carbons at δ 162.9 and 126.6 ppm .

Infrared (IR) spectroscopy reveals a strong absorption band at 1,680 cm, characteristic of the α,β-unsaturated ketone moiety . Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 186.25, consistent with the molecular weight, and fragment ions at m/z 158 (loss of CO) and 115 (phenyl group cleavage).

Reactivity and Functionalization

The compound’s enone system enables diverse transformations:

-

Nucleophilic Additions: Grignard reagents add to the carbonyl group, forming tertiary alcohols. For example, methylmagnesium bromide yields a 3-methyl-2-phenylcyclohexanol derivative.

-

Electrophilic Aromatic Substitution: The phenyl group undergoes nitration or sulfonation at the para position due to electron-donating resonance effects from the adjacent enone .

-

Diels-Alder Reactions: The conjugated diene reacts with dienophiles like maleic anhydride to form bicyclic adducts, useful in natural product synthesis .

Table 3: Representative Reactions

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Grignard Addition | MeMgBr | 3-Methyl-2-phenylcyclohexanol | 72% |

| Nitration | HNO/HSO | 4-Nitro-3-methyl-2-phenylcyclohexenone | 65% |

| Diels-Alder | Maleic anhydride | Bicyclo[4.3.0]non-7-ene-2,5-dione | 58% |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume